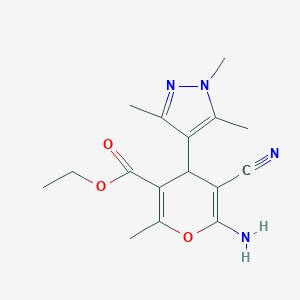
ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate is a chemical compound with various applications in scientific research. This compound is also known as ethyl 6-amino-5-cyano-2-methyl-4-(3,5,5-trimethyl-1H-pyrazol-1-yl)-4H-pyran-3-carboxylate. It is a pyran-based compound that has been synthesized using different methods. The compound has been used in various scientific studies to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The exact mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory and cancer pathways. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
One of the main advantages of using ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate in lab experiments is its potential as a drug candidate for the treatment of various diseases. The compound has shown promising results in inhibiting the growth of cancer cells and inhibiting the activity of various viruses. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate. One of the directions is to investigate the compound's potential as a drug candidate for the treatment of various diseases, including cancer and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, future studies can focus on investigating the compound's pharmacokinetics and toxicity to determine its safety and efficacy as a drug candidate.
合成方法
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate has been reported in several studies. One of the most common methods involves the reaction of ethyl 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxopyrrolidine-3-carboxylate with cyanoacetic acid in the presence of triethylamine. The reaction is carried out in refluxing ethanol for several hours, and the resulting product is purified using column chromatography. The yield of the product is reported to be around 70-80%.
科学研究应用
Ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate has been used in various scientific studies as a potential drug candidate for the treatment of various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has been tested against different cancer cell lines and has shown promising results in inhibiting their growth. The compound has also been tested against various viruses, including HIV, and has shown inhibitory activity against them.
属性
分子式 |
C16H20N4O3 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC 名称 |
ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethylpyrazol-4-yl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H20N4O3/c1-6-22-16(21)13-10(4)23-15(18)11(7-17)14(13)12-8(2)19-20(5)9(12)3/h14H,6,18H2,1-5H3 |
InChI 键 |
HZCMUGSTNYDNLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(N(N=C2C)C)C)C#N)N)C |
规范 SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(N(N=C2C)C)C)C#N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280033.png)
![N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280034.png)

![1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280043.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B280046.png)
![4-chloro-1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280049.png)
![4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280050.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B280051.png)

![2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280054.png)
![Methyl 4-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]benzoate](/img/structure/B280055.png)
![N-(2-chlorobenzyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280057.png)
![2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B280058.png)
